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Application Note & Protocol: GC-MS Analysis of
(+)-Carnegine
For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-Carnegine is a tetrahydroisoquinoline alkaloid found in various species of cacti, notably

Carnegiea gigantea (the Saguaro cactus).[1] As a bioactive compound, (+)-Carnegine has

garnered interest due to its pharmacological properties, particularly its activity as a monoamine

oxidase inhibitor (MAOI).[1] Specifically, it has been shown to be a potent inhibitor of

monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters like

serotonin and norepinephrine.[1] This application note provides a detailed protocol for the

qualitative and quantitative analysis of (+)-Carnegine using Gas Chromatography-Mass

Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile

and semi-volatile compounds.
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Property Value Reference

Molecular Formula C₁₃H₁₉NO₂ [2][3]

Molecular Weight 221.30 g/mol [1][2]

IUPAC Name
6,7-dimethoxy-1,2-dimethyl-

1,2,3,4-tetrahydroisoquinoline
[1]

CAS Number 490-53-9 [2][3]

Principle of GC-MS Analysis
Gas chromatography separates components of a mixture based on their differential partitioning

between a gaseous mobile phase and a liquid or solid stationary phase within a capillary

column. As the separated components elute from the column, they enter the mass

spectrometer, which ionizes the molecules and separates the resulting ions based on their

mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that

allows for the identification and quantification of the analyte.

Experimental Protocols
Sample Preparation (from Cactus Material)
This protocol is adapted from established methods for extracting alkaloids from plant matter.

Materials:

Dried and powdered cactus material

0.5 N Hydrochloric acid (HCl)

25% Ammonium hydroxide (NH₄OH)

Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

Methanol (for final sample dissolution)
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Solid-Phase Extraction (SPE) columns (e.g., C18)

Centrifuge

Rotary evaporator

Vortex mixer

Procedure:

Extraction:

1. Weigh 2 g of dried, powdered cactus material into a centrifuge tube.

2. Add 30 mL of 0.5 N HCl and homogenize the mixture.

3. Let the mixture stand for 30 minutes at room temperature, then centrifuge at 5000 x g for

10 minutes.

4. Carefully decant the supernatant into a clean flask.

5. For exhaustive extraction, the pellet can be re-suspended in 15 mL of 0.5 N HCl,

centrifuged again, and the supernatants pooled.

Alkaloid Isolation:

1. Adjust the pH of the acidic supernatant to approximately 12-14 using 25% NH₄OH. This

deprotonates the alkaloids, making them soluble in organic solvents.

2. Perform a solid-phase extraction. Condition an SPE column according to the

manufacturer's instructions. Load the basified extract onto the column.

3. Wash the column with deionized water to remove impurities.

4. Elute the alkaloids with dichloromethane.

Final Sample Preparation:

1. Dry the dichloromethane eluate over anhydrous sodium sulfate.
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2. Evaporate the solvent to dryness using a rotary evaporator at a temperature not

exceeding 40°C.

3. Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL) for GC-MS

analysis.

4. Filter the final solution through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the

specific instrument and column used.

Parameter Recommended Setting

Gas Chromatograph

Column
HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film

thickness) or equivalent non-polar column

Carrier Gas Helium at a constant flow rate of 1.0 mL/min

Injector Temperature 250°C

Injection Volume 1 µL

Injection Mode Splitless

Oven Temperature Program
Initial temperature of 100°C, hold for 2 min,

ramp at 10°C/min to 280°C, hold for 5 min

Mass Spectrometer

Ionization Mode Electron Ionization (EI)

Ionization Energy 70 eV

Ion Source Temperature 230°C

Quadrupole Temperature 150°C

Mass Scan Range 40 - 400 amu

Solvent Delay 3 - 5 minutes
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Data Analysis and Interpretation
Qualitative Analysis
Identification of (+)-Carnegine is achieved by comparing the retention time and the mass

spectrum of the peak of interest with a known standard or with a reference spectrum from a

database like the NIST Mass Spectral Library. The mass spectrum of Carnegine available in

the NIST database serves as a reliable reference.[2][3]

Mass Spectrum and Fragmentation Pattern of Carnegine
The electron ionization (EI) mass spectrum of Carnegine is characterized by a molecular ion

peak (M⁺) at m/z 221 and several key fragment ions. The fragmentation pattern is crucial for

structural elucidation and confirmation.

Molecular Ion (M⁺): The peak at m/z 221 corresponds to the intact molecule with one

electron removed.

Base Peak: The most intense peak in the spectrum is typically at m/z 206. This corresponds

to the loss of a methyl group (CH₃, 15 Da) from the N-methyl group, leading to a stable,

resonance-stabilized ion.

Other Significant Fragments:

m/z 190: This fragment can be attributed to the loss of a methoxy group (OCH₃, 31 Da)

from the ion at m/z 221.

m/z 174: This fragment likely arises from the loss of a methyl group and a methoxy group.

m/z 153

m/z 117

m/z 104

These fragmentation patterns are consistent with the structure of a tetrahydroisoquinoline

alkaloid.
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Quantitative Analysis
For quantitative analysis, an internal standard (IS) method is recommended for accuracy and

precision. A suitable internal standard would be a compound with similar chemical properties to

Carnegine but with a different retention time and mass spectrum, such as a deuterated analog

of Carnegine or another tetrahydroisoquinoline alkaloid not present in the sample.

Procedure:

Calibration Curve: Prepare a series of calibration standards containing known concentrations

of (+)-Carnegine and a constant concentration of the internal standard.

Analysis: Analyze the calibration standards and the samples under the same GC-MS

conditions.

Quantification: For each standard and sample, determine the peak area of (+)-Carnegine
and the internal standard.

Calculation: Plot the ratio of the peak area of Carnegine to the peak area of the internal

standard against the concentration of Carnegine to generate a calibration curve. Determine

the concentration of Carnegine in the samples by interpolating their peak area ratios on the

calibration curve.

Quantitative Data Summary (Hypothetical Example)

Analyte
Retention Time
(min)

Quantifying
Ion (m/z)

Calibration
Range (µg/mL)

R²

(+)-Carnegine ~15.2 206 0.1 - 50 >0.995

Internal Standard (Varies) (Specific to IS) (Constant) N/A

Visualization of Experimental Workflow and
Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b11882884?utm_src=pdf-body
https://www.benchchem.com/product/b11882884?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11882884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

GC-MS Analysis

Data Analysis
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Centrifugation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11882884#gas-chromatography-mass-spectrometry-
gc-ms-analysis-of-carnegine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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